molecular formula C8H10FNO B037645 2-(3-Fluorophenoxy)ethylamine CAS No. 120351-93-1

2-(3-Fluorophenoxy)ethylamine

Cat. No. B037645
M. Wt: 155.17 g/mol
InChI Key: UTSSEDORJLCBMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Fluorophenoxy)ethylamine and its derivatives involves complex chemical procedures that require precise control over reaction conditions. A related compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, and its N,N-dialkyl derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene, showcasing a method that could be adapted for the synthesis of 2-(3-Fluorophenoxy)ethylamine (Claudi et al., 1990). Another method involves the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, highlighting the versatility in synthesizing fluoro-phenoxy compounds (Makino & Yoshioka, 1987).

Molecular Structure Analysis

The molecular structure and conformation of 2-phenoxy ethylamine, a compound structurally similar to 2-(3-Fluorophenoxy)ethylamine, have been investigated using mass-selected resonant two-photon ionisation and infrared ion-dip spectroscopy, providing insights into the structural behavior of such compounds (Macleod & Simons, 2004).

Chemical Reactions and Properties

2-(3-Fluorophenoxy)ethylamine's chemical reactivity and interactions are influenced by the fluorine atom's electronegativity and the ethylamine group's basicity. The synthesis of related compounds involves reactions such as nucleophilic substitution and base-catalyzed Smiles rearrangement, demonstrating the chemical versatility and reactivity of the fluoro-phenoxy and ethylamine functional groups (Knipe et al., 1977).

Scientific Research Applications

1. Pharmaceutical Applications

  • 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, including 2-(3-Fluorophenoxy)ethylamine, are investigated for their anti-dopaminergic properties. These compounds are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activities (Habernickel, 2003).

2. Chemical Structure and Bonding Analysis

  • The molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes have been studied. These findings are important for understanding the properties and potential applications of such compounds, including derivatives like 2-(3-Fluorophenoxy)ethylamine (Macleod & Simons, 2004).

3. Intracellular pH Measurement

  • Fluorinated analogs of 2-aminophenol, closely related to 2-(3-Fluorophenoxy)ethylamine, have been developed as pH-sensitive probes. These compounds are valuable in biological research for measuring intracellular pH levels (Rhee, Levy, & London, 1995).

4. Synthesis and Receptor Binding

  • Studies on the synthesis and dopamine receptor affinities of 2-(3-Fluorophenoxy)ethylamine derivatives highlight their potential application in neurological research and drug development (Claudi et al., 1990).

5. Chemical Synthesis Methods

  • The synthesis methods for compounds like 2-(p-Nitrophenoxy)ethylamine and its derivatives provide insights into the chemical properties and potential applications of 2-(3-Fluorophenoxy)ethylamine (Knipe, Sridhar, & Lound-Keast, 1977).

6. Anaerobic Biotransformation Studies

  • Isomeric fluorophenols, related to 2-(3-Fluorophenoxy)ethylamine, have been used to investigate the transformation of phenol to benzoate by anaerobic consortia, revealing the metabolic pathways of these compounds (Genthner, Townsend, & Chapman, 1989).

7. Macrocyclic Complex Synthesis

  • Research on dinuclear macrocyclic complexes using derivatives of 2-(3-Fluorophenoxy)ethylamine has implications for the development of new materials with potential applications in catalysis and materials science (Cheng et al., 2015).

Safety And Hazards

“2-(3-Fluorophenoxy)ethylamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(3-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSEDORJLCBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557913
Record name 2-(3-Fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenoxy)ethylamine

CAS RN

120351-93-1
Record name 2-(3-Fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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